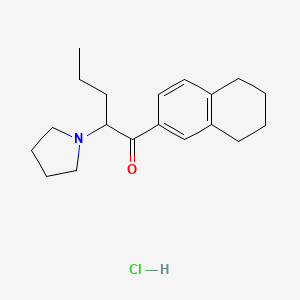
2-(Pyrrolidin-1-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)pentan-1-one,monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Pyrrolidin-1-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)pentan-1-one, monohydrochloride is a synthetic organic compound It is characterized by the presence of a pyrrolidine ring, a tetrahydronaphthalene moiety, and a pentanone chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)pentan-1-one typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.
Attachment of the Tetrahydronaphthalene Moiety: This step involves the coupling of the pyrrolidine ring with a tetrahydronaphthalene derivative, often using a Friedel-Crafts alkylation reaction.
Formation of the Pentanone Chain: The final step involves the addition of a pentanone chain to the intermediate product, typically through a Grignard reaction or similar organometallic coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
2-(Pyrrolidin-1-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)pentan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
科学研究应用
2-(Pyrrolidin-1-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)pentan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials, such as polymers or coatings.
作用机制
The mechanism of action of 2-(Pyrrolidin-1-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)pentan-1-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling.
Pathways: Modulation of biochemical pathways, such as those involved in inflammation or pain.
相似化合物的比较
Similar Compounds
2-(Pyrrolidin-1-yl)-1-phenylpentan-1-one: Similar structure but with a phenyl group instead of a tetrahydronaphthalene moiety.
2-(Pyrrolidin-1-yl)-1-(4-methylphenyl)pentan-1-one: Similar structure with a methyl-substituted phenyl group.
Uniqueness
2-(Pyrrolidin-1-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)pentan-1-one is unique due to the presence of the tetrahydronaphthalene moiety, which may confer distinct chemical and biological properties compared to other similar compounds.
生物活性
2-(Pyrrolidin-1-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)pentan-1-one monohydrochloride is a synthetic compound that belongs to the class of substituted cathinones. This compound is characterized by its unique structural features, which include a pyrrolidine ring and a naphthalene moiety. Understanding its biological activity is crucial for evaluating its potential applications and risks.
- Molecular Formula : C15H21N
- Molecular Weight : 227.34 g/mol
- CAS Number : Not explicitly provided in the search results but can be derived from structural data.
The biological activity of this compound primarily revolves around its interaction with neurotransmitter systems. Research indicates that it may act as a stimulant, similar to other compounds in the cathinone class. Key mechanisms include:
- Dopamine Reuptake Inhibition : Similar to other stimulants, this compound may inhibit the reuptake of dopamine, leading to increased levels of this neurotransmitter in the synaptic cleft. This action can enhance mood and energy levels but may also lead to potential neurotoxicity if misused .
- Serotonin Interaction : There are indications that the compound may also interact with serotonin receptors, which could influence mood regulation and anxiety levels .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Recent studies have focused on the pharmacological profiles of related compounds within the substituted cathinone class. For example:
- α-PVP Analog Studies : Research has shown that α-PVP and its analogs exhibit significant binding affinity to dopamine transporters (DAT), suggesting similar mechanisms may apply to 2-(Pyrrolidin-1-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)pentan-1-one .
- Neuropharmacological Assessments : A systematic investigation into various analogs revealed that modifications in the side chains significantly alter their potency and selectivity towards neurotransmitter systems. The presence of a naphthalene moiety suggests enhanced lipophilicity, potentially increasing central nervous system penetration .
- Toxicological Evaluations : Reports indicate that while some derivatives exhibit low cytotoxicity at certain concentrations, others show increased toxicity under specific conditions. This variability underscores the importance of careful dose management and further research into long-term effects .
属性
分子式 |
C19H28ClNO |
|---|---|
分子量 |
321.9 g/mol |
IUPAC 名称 |
2-pyrrolidin-1-yl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)pentan-1-one;hydrochloride |
InChI |
InChI=1S/C19H27NO.ClH/c1-2-7-18(20-12-5-6-13-20)19(21)17-11-10-15-8-3-4-9-16(15)14-17;/h10-11,14,18H,2-9,12-13H2,1H3;1H |
InChI 键 |
HQTVKOXJEWJLCW-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C(=O)C1=CC2=C(CCCC2)C=C1)N3CCCC3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















